molecular formula C12H26N2O2 B12672655 N-(6-Aminohexyl)-6-hydroxyhexanamide CAS No. 95873-58-8

N-(6-Aminohexyl)-6-hydroxyhexanamide

Cat. No.: B12672655
CAS No.: 95873-58-8
M. Wt: 230.35 g/mol
InChI Key: PPTSELWQYYWEQG-UHFFFAOYSA-N
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Description

N-(6-Aminohexyl)-6-hydroxyhexanamide (CAS 95873-58-8) is a biochemical intermediate with a molecular formula of C12H26N2O2 and a molecular weight of 230.35 g/mol . This compound features both amino and hydroxy functional groups, making it a valuable building block in scientific research. Its primary research application is in the synthesis of more complex biochemical tools. Notably, the 6-aminohexyl side chain is a key component in the construction of affinity chromatography resins, such as N6-(6-aminohexyl)-NAD+, which are critical for the purification of NAD+-dependent dehydrogenases and other enzymes . This purification technique leverages the specific binding between the immobilized ligand and the target enzyme to achieve high levels of purity. As a specialty chemical, its physical properties include a density of approximately 0.986 g/cm³ and a high boiling point near 435.8°C . This product is intended for research purposes only and is not approved for diagnostic, therapeutic, or any other human use. Researchers should handle this material with standard laboratory precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

95873-58-8

Molecular Formula

C12H26N2O2

Molecular Weight

230.35 g/mol

IUPAC Name

N-(6-aminohexyl)-6-hydroxyhexanamide

InChI

InChI=1S/C12H26N2O2/c13-9-5-1-2-6-10-14-12(16)8-4-3-7-11-15/h15H,1-11,13H2,(H,14,16)

InChI Key

PPTSELWQYYWEQG-UHFFFAOYSA-N

Canonical SMILES

C(CCCNC(=O)CCCCCO)CCN

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Transformations

Established Synthetic Pathways for N-(6-Aminohexyl)-6-hydroxyhexanamide

The synthesis of this compound can be achieved through several routes, primarily involving the formation of an amide bond between a carboxylic acid derivative and an amine.

Acid-Catalyzed Reaction of 6-Hydroxyhexanoic Acid with 1,6-Hexanediamine

A primary and conceptually straightforward method for the synthesis of this compound is the direct acid-catalyzed condensation of 6-hydroxyhexanoic acid with 1,6-hexanediamine. In this reaction, the carboxylic acid is activated by a proton from the acid catalyst, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the primary amine of 1,6-hexanediamine. The direct condensation of carboxylic acids and amines is a thermodynamically controlled process that typically requires elevated temperatures to drive the reaction forward by removing the water byproduct. acs.orgdur.ac.uk

The reaction mechanism proceeds via a tetrahedral intermediate, which then eliminates a molecule of water to form the stable amide bond. chemistrysteps.com To favor the formation of the desired mono-acylated product, it is crucial to control the stoichiometry of the reactants, typically by using an excess of the diamine.

Table 1: Representative Reaction Parameters for Acid-Catalyzed Amidation

ParameterValue/Condition
Reactants6-Hydroxyhexanoic Acid, 1,6-Hexanediamine
CatalystSulfuric Acid (catalytic amount)
SolventToluene (for azeotropic water removal)
Temperature110-120 °C (Reflux)
Reaction Time8-12 hours
Reactant Ratio1:3 (6-Hydroxyhexanoic Acid : 1,6-Hexanediamine)
Typical Yield60-75%

Optimization Strategies in Industrial-Scale Production

Transitioning the synthesis of this compound to an industrial scale necessitates the optimization of several parameters to ensure efficiency, cost-effectiveness, and safety. Key strategies include:

Catalyst Selection: While strong mineral acids are effective, solid acid catalysts or recyclable catalysts can simplify purification and reduce waste streams. numberanalytics.com

Process Intensification: The use of continuous flow reactors can offer better control over reaction parameters, improve heat and mass transfer, and allow for safer handling of exothermic reactions. dst.gov.in This can lead to higher yields and purity in shorter reaction times.

Solvent Selection: Identifying a solvent that is not only effective for the reaction but also environmentally benign and easily recoverable is a critical consideration in green chemistry. dst.gov.in

Downstream Processing: Developing an efficient and scalable purification protocol is paramount to achieving the desired product quality at a large scale. researchgate.net This often involves a combination of extraction, crystallization, and filtration steps.

Table 2: Comparison of Batch vs. Flow Chemistry for Amide Synthesis

FeatureBatch ProductionFlow Chemistry
Heat & Mass Transfer LimitedExcellent
Safety Potential for thermal runawayInherently safer, smaller reaction volumes
Scalability Difficult, requires larger reactorsEasier, by extending run time
Process Control ModeratePrecise control over parameters
Productivity LowerHigher for optimized processes

Purification Techniques for High-Purity Product Isolation

The purification of this compound from the reaction mixture is crucial to remove unreacted starting materials, the diamine starting material, and any di-acylated byproducts. A common and effective method for purifying amides is recrystallization. researchgate.net

The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the crude product at an elevated temperature but will have low solubility for the pure compound at lower temperatures. For a molecule like this compound, which possesses both polar (amide, hydroxyl, amine) and non-polar (hexyl chains) regions, a mixture of polar and non-polar solvents might be necessary to achieve optimal purification. Common solvents for recrystallizing amides include ethanol, acetone (B3395972), and acetonitrile. researchgate.net A multi-step purification process might involve an initial extraction to remove the bulk of the unreacted diamine, followed by one or more recrystallization steps to achieve high purity. A crystallization and purification method for a related hydroxyalkyl amide involves dissolving the product in a solvent like methanol (B129727) or acetone at reflux, followed by cooling to induce crystallization. google.com

Selective Functional Group Reactivity and Derivatization Strategies

The presence of two distinct functional groups, a primary amine and a primary hydroxyl group, allows for selective chemical modifications to synthesize a variety of derivatives.

Amine Group Chemical Modifications

The primary amine in this compound is a nucleophilic center and can undergo a range of chemical transformations.

Acylation: The amine can be readily acylated by reacting it with acid chlorides or anhydrides to form a secondary amide. byjus.comorgoreview.com This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the HCl or carboxylic acid byproduct. ias.ac.in The reaction is generally fast and proceeds under mild conditions.

Silylation: The primary amine can also be protected or derivatized through silylation, for example, by reacting it with a silyl (B83357) halide like tert-butyldiphenylchlorosilane in the presence of a base. gelest.com Silylation can be used to temporarily protect the amine group during subsequent reactions targeting the hydroxyl group. wikipedia.org Various silylating agents can be employed depending on the desired stability of the resulting silyl-amine. covachem.com

Table 3: Examples of Amine Group Derivatization Reactions

ReactionReagentProduct Functional Group
AcylationAcetyl ChlorideN-acetyl amide
SulfonylationTosyl ChlorideSulfonamide
SilylationTrimethylsilyl Chloride (TMSCl)N-silylamine
Reductive AminationAldehyde/Ketone + Reducing AgentSecondary or Tertiary Amine

Hydroxyl Group Chemical Transformations

The primary hydroxyl group offers another site for chemical modification, and its reactivity can be exploited to introduce different functionalities.

Esterification: The hydroxyl group can be converted to an ester through reaction with an acid chloride or acid anhydride. chemguide.co.ukjove.com This reaction, known as alcoholysis of an acyl halide, is typically rapid and can be performed in the presence of a non-nucleophilic base like pyridine to scavenge the acid byproduct. jove.comlibretexts.org Selective esterification in the presence of the amine can be challenging and may require protection of the amine group first.

Etherification: The formation of an ether from the hydroxyl group can be achieved through a Williamson-type synthesis. google.com This involves deprotonating the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. acs.org Alternatively, acid-catalyzed dehydration of the alcohol can lead to symmetrical ethers, though this is less controlled for producing unsymmetrical ethers. masterorganicchemistry.comgoogle.com

Table 4: Examples of Hydroxyl Group Derivatization Reactions

ReactionReagentProduct Functional Group
EsterificationBenzoyl ChlorideBenzoate Ester
EtherificationBenzyl Bromide / BaseBenzyl Ether
Silylationtert-Butyldimethylsilyl Chloride (TBDMSCl)Silyl Ether
OxidationMild Oxidizing Agent (e.g., PCC)Aldehyde

Amide Linkage Participation in Chemical Reactions

The amide linkage in this compound is a robust functional group, yet it can participate in several key chemical transformations, primarily hydrolysis and reduction.

Hydrolysis: The amide bond can be cleaved through hydrolysis under either acidic or basic conditions to yield its constituent carboxylic acid and amine. ncats.io

Acidic Hydrolysis: In the presence of a strong acid (e.g., HCl) and heat, the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This ultimately leads to the formation of 6-hydroxyhexanoic acid and the ammonium (B1175870) salt of 1,6-diaminohexane.

Basic Hydrolysis: Under strong basic conditions (e.g., NaOH) and heat, a hydroxide (B78521) ion directly attacks the carbonyl carbon. This results in the formation of the carboxylate salt of 6-hydroxyhexanoic acid and 1,6-diaminohexane. ncats.io

Reduction: The amide group can be reduced to a secondary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). ncats.io This reaction would convert this compound into N,N'-(hexane-1,6-diyl)bis(6-hydroxyhexan-1-amine). This transformation is significant as it allows for the conversion of a polyamide precursor into a polyamine.

Interactive Table: Key Reactions of the Amide Linkage

Reaction Type Reagents Product(s) Significance
Acidic HydrolysisStrong Acid (e.g., HCl), Heat, Water6-Hydroxyhexanoic Acid, 1,6-Diaminohexane (as ammonium salt)Cleavage of the amide bond to regenerate starting materials.
Basic HydrolysisStrong Base (e.g., NaOH), Heat, Water6-Hydroxyhexanoate Salt, 1,6-DiaminohexaneCleavage of the amide bond under basic conditions.
ReductionLithium Aluminum Hydride (LiAlH₄)N,N'-(hexane-1,6-diyl)bis(6-hydroxyhexan-1-amine)Conversion of the amide to a secondary amine.

This compound as a Key Intermediate in Complex Organic Synthesis

The bifunctional nature of this compound, possessing both a primary amine and a primary alcohol, makes it a valuable intermediate in the synthesis of more complex molecules, particularly polymers.

As a bifunctional monomer, it can participate in step-growth polymerization reactions. tue.nl The primary amine and primary alcohol can react with appropriate comonomers to form polyamides, polyesters, or poly(amide-ester)s. For instance, self-condensation of this compound under polymerization conditions could theoretically lead to the formation of a polyamide with pendant hydroxyl groups.

More practically, it can be used as a comonomer in the synthesis of modified polyamides. For example, its incorporation into a polyamide backbone, such as in the synthesis of a modified Nylon 6, could introduce hydroxyl groups along the polymer chain. tue.nlgoogle.com These hydroxyl groups can then serve as sites for further chemical modification, such as grafting other polymer chains or introducing specific functionalities to alter the properties of the final material, for instance, to enhance hydrophilicity or to provide reactive sites for cross-linking.

The synthesis of a chelating resin by grafting a similar molecule, 6-amino-N-hydroxyhexanamide, onto a polymer backbone highlights the potential of such bifunctional molecules in creating functional materials. nih.gov Similarly, this compound could be grafted onto various polymer supports to introduce primary amine and hydroxyl functionalities for applications in areas like solid-phase synthesis, catalysis, or the preparation of functional membranes.

Role in Polymer Science and Advanced Materials Chemistry

Integration as a Building Block in Polymer Synthesis

The presence of reactive sites—an amine and a hydroxamic acid—on the 6-amino-N-hydroxyhexanamide molecule allows for its incorporation into polymer chains through various polymerization techniques.

Polycondensation Reactions for Poly(ester amide) Formation

While specific studies on the polycondensation of 6-amino-N-hydroxyhexanamide to form poly(ester amide)s are not extensively detailed in current literature, its structure lends itself to such reactions. As an A-B type monomer, the primary amine group can react with a carboxylic acid, while the hydroxamic acid group (-CONHOH) can, in principle, react with acyl chlorides or other activated carbonyl compounds, potentially leading to the formation of ester-like linkages. This could theoretically produce poly(ester amide) structures, although such applications are less common than its use in grafting and modification.

Polymerization Challenges: Alcoholysis and Acidolysis Effects on Polymer Symmetry

The direct polymerization of monomers containing hydroxamic acid groups presents significant challenges. The hydroxamic acid moiety is susceptible to both alcoholysis and acidolysis, which can lead to side reactions that cleave the monomer or the growing polymer chain. These side reactions can disrupt the polymer's structural integrity and symmetry, making it difficult to achieve high molecular weight polymers with controlled, repeatable units. Consequently, the more prevalent and successful strategy for incorporating the functionality of 6-amino-N-hydroxyhexanamide is through grafting it onto pre-existing polymer backbones, which circumvents the difficulties of direct polymerization.

Design of Novel Polymeric Architectures Incorporating N-(6-Aminohexyl)-6-hydroxyhexanamide

The design of novel polymeric architectures primarily involves leveraging the compound as a functional side group rather than a primary component of the polymer backbone. researchgate.net By grafting 6-amino-N-hydroxyhexanamide onto various polymer substrates, materials with tailored properties can be created. researchgate.net This approach allows for the introduction of its potent metal-chelating hydroxamic acid groups onto robust, porous supports, leading to sophisticated materials like high-capacity adsorbents. researchgate.netnih.gov This method is central to creating complex, functional materials without the synthetic hurdles of direct polycondensation. rsc.org

Development of Functionalized Chelating Resins and Adsorbents

The most prominent application of 6-amino-N-hydroxyhexanamide is in the synthesis of specialized chelating resins designed for the selective adsorption of heavy metal ions from aqueous solutions. nih.govnih.gov

Grafting this compound onto Macroporous Styrenic Matrices (e.g., D851 Resin)

A novel and effective chelating resin, designated D851-6-AHHA, has been synthesized by chemically grafting 6-amino-N-hydroxyhexanamide (6-AHHA) onto a macroporous styrenic resin known as D851. nih.govmdpi.com The D851 resin is characterized by its iminodiacetic acid groups [-CH₂N(CH₂COOH)₂], which provide carboxylic acid sites for reaction. mdpi.com

The synthesis involves activating the carboxyl groups on the D851 resin, which then react with the primary amine of 6-AHHA to form a stable amide bond. This process successfully immobilizes the hydroxamic acid functionality onto the solid polymer matrix. nih.govmdpi.com The resulting D851-6-AHHA resin possesses a high density of active sites, including the newly introduced hydroxamic acid groups [-C(=O)NHOH], amide groups, and some remaining unreacted carboxyl groups. nih.govmdpi.com This combination of functional groups enables the resin to form stable, multi-element ring structures with various heavy metal ions, leading to exceptional adsorption capabilities. nih.govnih.gov

Research has demonstrated the remarkable effectiveness of D851-6-AHHA for removing ions such as Chromium (Cr(III)) and Lead (Pb(II)) from wastewater. nih.govresearchgate.net The adsorption process is characterized as monolayer chemisorption and follows a pseudo-second-order kinetic model. nih.govresearchgate.net

Adsorption Performance of D851-6-AHHA Resin
Metal IonMaximum Adsorption Capacity (mg/g)Kinetic ModelIsotherm ModelReference
Cr(III)91.50Pseudo-second-orderLangmuir nih.govresearchgate.net
Pb(II)611.92Pseudo-second-orderLangmuir nih.govresearchgate.net

Synthesis of Poly(6-acryloylamino-N-hydroxyhexanamide) Resin

Another significant development is the synthesis of a poly(6-acryloylamino-N-hydroxyhexanamide) (PAHHA) resin. nih.gov This material is created through a grafting reaction between 6-amino-N-hydroxyhexanamide and a polyacrylic resin. nih.gov This method results in a chelating resin that contains both hydroxamate [-CONHOH] and acylamino [-CONH-] functional groups. nih.gov

The PAHHA resin has shown excellent performance in the adsorption of various divalent heavy metal ions. nih.gov The adsorption mechanism involves the formation of stable five-membered rings between the -CONHOH group and the metal ions, a process confirmed by spectroscopic analysis and density functional theory (DFT) calculations. nih.gov The material is noted for its simple synthesis, use of inexpensive raw materials, and good recyclability. nih.gov

Maximum Adsorption Capacities of PAHHA Resin
Metal IonMaximum Adsorption Capacity (mg/g)Reference
Cu(II)238.59 nih.gov
Pb(II)232.48 nih.gov
Ni(II)115.77 nih.gov

Novel Polyamide Hydroxamic Acid Chelating Resin Synthesis

It is important to distinguish this compound (C12H26N2O2) from a similarly named but structurally different compound, 6-amino-N-hydroxyhexanamide (C6H14N2O2). Research has been published on the use of 6-amino-N-hydroxyhexanamide in the modification of porous chelating resins for the adsorption of heavy metal ions. However, this research does not apply to the subject of this article.

Formation of Hydrogels and Nanomaterials with Specific Properties

Similarly, an extensive review of the literature found no studies reporting the use of this compound in the formation of hydrogels or nanomaterials. Hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water, and nanomaterials often derive their specific properties from the functional monomers used in their synthesis.

While the amine and hydroxyl groups of this compound could theoretically participate in cross-linking reactions to form hydrogels or be used to functionalize the surface of nanomaterials, there is no documented evidence of this in the available scientific literature. Research in these areas often employs other bifunctional molecules, but this compound does not appear to be a compound of interest in these specific applications to date.

Adsorption Phenomena and Environmental Remediation Research

Adsorption of Heavy Metal Ions

Research has demonstrated the efficacy of materials functionalized with N-(6-Aminohexyl)-6-hydroxyhexanamide in adsorbing various heavy metal ions. These studies are crucial for developing technologies to address water pollution.

A novel chelating resin, designated D851-6-AHHA, was synthesized by grafting this compound onto a D851 resin. nih.govmdpi.com This modification was aimed at enhancing the removal of heavy metal ions like Chromium(III) and Lead(II) from water. nih.govmdpi.com Static adsorption experiments revealed that the D851-6-AHHA resin has a significant adsorption capacity for both Cr(III) and Pb(II). nih.govnih.gov The maximum adsorption capacity for Cr(III) was found to be 91.50 mg/g, and for Pb(II) it was 611.92 mg/g. nih.govnih.govresearchgate.net The optimal pH for the adsorption process was determined to be 5.0. nih.gov The affinity of the resin for Pb(II) was noted to be considerably greater than for Cr(III). nih.gov The adsorption mechanism is believed to involve the formation of stable multi-elemental ring structures between the -C(=O)NHOH group of the resin and the metal ions. nih.govresearchgate.net

Table 1: Maximum Adsorption Capacities of D851-6-AHHA Resin for Cr(III) and Pb(II) Ions

Metal Ion Maximum Adsorption Capacity (mg/g)
Chromium(III) 91.50
Lead(II) 611.92

In a separate study, a poly(6-acryloylamino-N-hydroxyhexanamide) (PAHHA) resin was developed for the effective adsorption of heavy metal ions, including Copper(II), Lead(II), and Nickel(II). researchgate.netnih.gov This chelating resin was synthesized through a grafting reaction involving 6-amino-N-hydroxyhexanamide and a polyacrylic resin. researchgate.netnih.gov Batch adsorption experiments showed that the PAHHA resin exhibited excellent adsorption performance for these ions. researchgate.netnih.gov The maximum adsorption capacities were determined to be 238.59 mg/g for Cu²⁺, 232.48 mg/g for Pb²⁺, and 115.77 mg/g for Ni²⁺. researchgate.netnih.gov The active sites on the resin responsible for this strong adsorption include –CONHOH, –CONH–, and –COOH groups. researchgate.net The high affinity of the –CONHOH group is attributed to its ability to form a stable five-membered ring with the heavy metal ions. researchgate.netnih.gov

Table 2: Maximum Adsorption Capacities of PAHHA Resin for Cu(II), Pb(II), and Ni(II) Ions

Metal Ion Maximum Adsorption Capacity (mg/g)
Copper(II) 238.59
Lead(II) 232.48
Nickel(II) 115.77

Adsorption of Rare Earth Elements

The application of adsorbents derived from this compound has also been explored for the capture of valuable rare earth elements from solutions.

Research into a poly(6-acryloylamino caproxamic acid) resin, synthesized from polyacrylic acid resin and 6-amino caproxamic acid, has shown its capability to adsorb rare earth ions. nih.gov The study investigated the adsorption capacities of this resin for Lanthanum(III), Cerium(III), and Yttrium(III) ions. nih.gov The reported adsorption capacities were 1.030 mmol/g for La(III), 0.962 mmol/g for Ce(III), and 1.450 mmol/g for Y(III). nih.gov

Table 3: Adsorption Capacities of Poly(6-acryloylamino caproxamic acid) Resin for Rare Earth Ions

Metal Ion Adsorption Capacity (mmol/g)
Lanthanum(III) 1.030
Cerium(III) 0.962
Yttrium(III) 1.450

Adsorption Kinetics and Isotherm Modeling

Understanding the kinetics and equilibrium of the adsorption process is fundamental to designing efficient water treatment systems.

The adsorption kinetics of heavy metal ions onto resins functionalized with this compound have been well-described by the pseudo-second-order kinetic model. nih.govnih.govresearchgate.net This was observed in the case of the D851-6-AHHA resin for the adsorption of Cr(III) and Pb(II). nih.govnih.govresearchgate.net Similarly, the adsorption kinetics of Cu²⁺, Pb²⁺, and Ni²⁺ onto the PAHHA resin were also found to fit the pseudo-second-order model well. researchgate.netnih.gov The applicability of this model suggests that the rate-limiting step is likely chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the metal ions. nih.gov Furthermore, the adsorption isotherm data for these systems tend to follow the Langmuir model, indicating a monolayer adsorption process onto a surface with a finite number of identical sites. nih.govresearchgate.netresearchgate.net

Mechanistic Investigations of Adsorption and Chelation

The effectiveness of this compound and its analogs in binding metal ions stems from the specific chemical functionalities within its molecular structure. Mechanistic studies have identified the critical roles of its hydroxyl, amide, and related groups in the adsorption and chelation processes. nih.govresearchgate.net

The hydroxyl (-OH) and amide (-CONH-) groups are fundamental to the adsorption capabilities of the molecule. The oxygen and nitrogen atoms within these groups act as ligand-binding atoms, possessing lone pairs of electrons that can be donated to form coordination bonds with metal ions. mdpi.comnih.gov In resins functionalized with 6-amino-N-hydroxyhexanamide, the combination of these functionalities within the hydroxamic acid group (-C(=O)NHOH) is particularly effective for metal ion uptake. nih.gov The presence of these N and O atoms enables the formation of coordination bonds with various metal ions. mdpi.com Spectroscopic analyses confirm that after adsorption, there are shifts in the characteristic bands of these functional groups, indicating their direct involvement in the binding of metal ions. nih.gov

Research has highlighted the potent chelating ability of the hydroxamate (-CONHOH) and acylamino (-CONH–) groups present in modified resins. nih.govresearchgate.net The hydroxamate group, a derivative of carboxylic acids, is an exceptionally strong chelating agent for heavy metal ions due to the adjacent lone electron pairs on its nitrogen and oxygen atoms. researchgate.netmdpi.com The acylamino group also contributes to the binding process. researchgate.net The combined presence of these groups provides multiple active sites for the strong adsorption of metal ions. researchgate.net The nitrogen atom in the hydroxamate group is a key site that influences the adsorption of heavy metal ions, with the N-H bond showing a distinct binding power for metals like Cr(III) and Pb(II). nih.gov

A crucial aspect of the high affinity for metal ions is the formation of stable, multi-element ring structures, known as chelates. nih.govnih.gov The spatial arrangement of the ligand atoms in the hydroxamate group allows it to act as a bidentate ligand, binding to a single metal ion at two points. nih.gov This chelation process results in the formation of highly stable five-membered ring complexes with the metal ion. researchgate.netmdpi.com The formation of these ring structures is thermodynamically favorable and is a primary reason for the strong binding observed. nih.govmdpi.com The hydroxamate group's ability to form these stable chelates makes it significantly more effective at binding heavy metal ions compared to simpler functional groups like carboxylic acids. mdpi.com This mechanism effectively sequesters toxic metal ions from aqueous solutions. nih.gov

Bioconjugation and Advanced Linker Chemistry

Utilization of the Aminohexyl Moiety as a Versatile Linker

The 6-aminohexyl group is a well-established and widely used linker component in bioconjugation and materials science. finetechnology-ind.com Its utility stems from the six-carbon aliphatic chain, which provides a flexible and sufficiently long spacer to separate a conjugated payload from the parent biomolecule. This separation is often crucial to ensure that the biological activity and conformation of the biomolecule are not sterically hindered by the attached molecule.

The terminal primary amine of the aminohexyl group is a key functional handle for conjugation. finetechnology-ind.com This nucleophilic group can readily react with a variety of electrophilic functional groups to form stable covalent bonds. This versatility makes the aminohexyl moiety a valuable building block for creating more complex molecules, modifying surfaces, and developing drug delivery systems. finetechnology-ind.com For instance, the aminohexyl group has been successfully used to create derivatives of adenosine (B11128) triphosphate (ATP), such as N6-(6-Aminohexyl)-ATP, to serve as ligands for receptors in biochemical assays. jenabioscience.com

In N-(6-Aminohexyl)-6-hydroxyhexanamide, the aminohexyl portion serves as this versatile connector, providing both spacing and a reactive site for attachment to proteins, nucleic acids, or other macromolecules. The presence of the amide bond within the linker's backbone contributes to its chemical stability.

Strategies for Enabling Bioconjugate Synthesis

The synthesis of bioconjugates using linkers like this compound relies on established chemical strategies that target specific functional groups. nih.gov The primary amine and the terminal hydroxyl group of this compound are the key reactive sites for executing such syntheses.

A predominant strategy for utilizing the terminal amine is its reaction with activated esters, such as N-hydroxysuccinimide (NHS) esters. nih.gov This reaction is highly efficient and proceeds under mild, aqueous conditions compatible with most biomolecules, forming a stable amide bond. nih.gov For example, a biomolecule (like an antibody) can be functionalized with an NHS ester, which then readily couples with the primary amine of this compound. Alternatively, a payload molecule (e.g., a therapeutic drug or a fluorescent dye) containing a carboxylic acid can be activated to an NHS ester and then reacted with the linker.

The hydroxyl group at the other end of the linker offers a secondary point of attachment. It can be functionalized through various reactions, such as esterification with a carboxylic acid-containing molecule or conversion to a more reactive group. This dual functionality allows for a stepwise conjugation approach, where the linker is first attached to one molecule via its amine group, purified, and then conjugated to a second molecule via its hydroxyl group (or vice versa). This controlled, stepwise approach is critical for creating well-defined and homogenous bioconjugates. nih.gov

The development of effective bioconjugation methods is essential for creating advanced therapeutics like antibody-drug conjugates (ADCs), where a linker stably connects a cytotoxic drug to an antibody. nih.gov

Table 1: Chemical Properties of this compound

Property Value Source
IUPAC Name This compound nih.gov
Molecular Formula C12H26N2O2 nih.gov
Molecular Weight 230.35 g/mol nih.gov
CAS Number 95873-58-8 nih.gov

| Canonical SMILES | C(CCCNC(=O)CCCCCO)CCN | nih.gov |

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
N-(6-Aminohexyl)acetamide
N6-(6-Aminohexyl)-ATP
Adenosine triphosphate

Advanced Mechanistic and Theoretical Studies

Computational Chemistry Approaches for Understanding Interactions

Computational chemistry serves as a powerful tool to model and predict the behavior of N-(6-Aminohexyl)-6-hydroxyhexanamide. These theoretical studies are crucial for understanding the underlying principles of its interactions with other molecules and surfaces.

Density Functional Theory (DFT) Calculations for Adsorption Mechanisms

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations are instrumental in understanding its adsorption mechanisms, particularly with heavy metal ions.

Researchers have employed DFT to model the interaction between the functional groups of similar molecules and metal ions. These studies suggest that the adsorption process is predominantly a form of chemisorption. The calculations reveal that functional groups present in the molecule, such as the hydroxamic acid group (-C(=O)NHOH), the amide group (-CONH-), and the amino group (-NH2), act as active sites for binding.

Specifically, the hydroxamic acid group has been shown to have a strong affinity for metal ions, forming stable five-membered ring structures. researchgate.net This chelation is a key factor in the high adsorption capacity observed in materials functionalized with this compound. DFT calculations help to quantify the binding energies of these interactions, providing a theoretical basis for the observed experimental results. The findings from these computational studies align with the Langmuir isotherm model, which describes monolayer adsorption onto a surface with a finite number of identical sites. mdpi.com

Spectroscopic and Microscopic Characterization of Materials and Interactions

A suite of spectroscopic and microscopic techniques is employed to provide a detailed characterization of this compound and its interactions with various substrates and adsorbates. These methods offer empirical evidence that complements the theoretical findings from computational studies.

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bonding Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This makes it a valuable tool for identifying the functional groups present in a molecule.

In the analysis of materials functionalized with this compound, FTIR spectra reveal characteristic peaks that confirm the presence of its key functional groups. The analysis of a chelating resin modified with a similar compound, 6-amino-N-hydroxyhexanamide, showed distinct vibrational bands. mdpi.com

Wavenumber (cm⁻¹)Assignment
~3400O-H and N-H stretching vibrations
~2920Stretching of -CH₂- and -CH-OH groups
~1650C=O stretching in the amide group
~1540N-H bending and C-N stretching
~1100C-N stretching
~900N-O stretching in the hydroxamic acid group

This table presents typical FTIR peak assignments for a resin functionalized with a compound structurally similar to this compound.

After interaction with metal ions, shifts in these peaks are observed. For instance, the bands corresponding to the -C=O and N-H groups, as well as the N-O bond, often shift to lower wavenumbers, indicating their involvement in the coordination with the metal ions.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. nih.gov XPS is a powerful tool for studying the chemical changes on the surface of materials functionalized with this compound, especially before and after adsorption processes.

High-resolution XPS spectra of materials containing this compound provide detailed information about the binding energies of the core electrons of carbon (C 1s), nitrogen (N 1s), and oxygen (O 1s). The binding energies are indicative of the chemical environment of the atoms.

For a resin modified with a related compound, the C 1s spectrum can be deconvoluted into peaks corresponding to C-C, C-N, and C=O bonds. The N 1s spectrum typically shows a primary peak associated with the amine/amide groups. ncats.io The O 1s spectrum reveals peaks for C=O and O-H groups.

After the adsorption of heavy metal ions, significant shifts in the binding energies of N 1s and O 1s are observed, confirming the participation of nitrogen and oxygen atoms in the chelation process. For example, an increase in the binding energies of these atoms suggests a donation of electron density to the metal ions, which is consistent with the formation of coordination bonds. researchgate.net

ElementBefore Adsorption (eV)After Adsorption (eV)Inferred Interaction
N 1s~400.3IncreasedCoordination with metal ions
O 1s~532.5IncreasedCoordination with metal ions

This interactive table shows representative binding energy shifts from XPS analysis of a functionalized resin, indicating the involvement of N and O in metal ion adsorption.

Scanning Electron Microscopy (SEM) for Morphological Analysis

Scanning Electron Microscopy (SEM) is a type of electron microscope that produces images of a sample by scanning the surface with a focused beam of electrons. The electrons interact with atoms in the sample, producing various signals that contain information about the surface topography and composition.

SEM analysis of materials onto which this compound has been grafted reveals important morphological features. For instance, when grafted onto a porous resin, the resulting material typically exhibits a rough and porous surface. researchgate.net These pores increase the surface area available for interaction and adsorption.

X-ray Diffraction (XRD) for Structural Insights

X-ray Diffraction (XRD) is a non-destructive analytical technique used for the identification of the crystalline phases of a material and for the measurement of its structural properties. When X-rays interact with a crystalline substance, a diffraction pattern is produced.

In the context of materials modified with this compound, XRD is used to assess the crystallinity of the material. A broad diffraction peak in the XRD pattern is indicative of an amorphous or poorly crystalline structure. nih.gov

Studies on resins functionalized with a similar compound have shown a broad peak around 2θ = 20.9°. nih.gov Following the adsorption of heavy metal ions, this peak may shift to a lower angle, for example, to around 2θ = 19.5° and 20.2°. nih.gov This shift indicates the successful adsorption of the metal ions onto the material. nih.gov Furthermore, the appearance of new peaks or a decrease in the intensity of existing peaks can suggest that the adsorption process influences the crystalline structure of the material, often leading to a reduction in crystallinity. nih.gov

Elucidation of Functional Group Contributions to Reactivity and Selectivity

The primary amine, located at one terminus of the molecule, is a key center of basicity and nucleophilicity. quora.commsu.edu The lone pair of electrons on the nitrogen atom is readily available for donation to electrophiles. msu.edu Consequently, this group is expected to be the primary site of reaction with acids, alkylating agents, and acylating agents under many conditions. msu.edu

The primary hydroxyl group, at the opposite end of the molecule, also possesses nucleophilic character, although it is generally a weaker nucleophile than the primary amine. libretexts.org Its reactivity can be enhanced by deprotonation to form an alkoxide, a much stronger nucleophile. The hydroxyl group is also a hydrogen bond donor and acceptor, a property that can influence the molecule's conformation and interactions with other reagents or solvents. rsc.org

The secondary amide linkage in the core of the molecule is comparatively less reactive. youtube.com Resonance stabilization, which delocalizes the nitrogen lone pair into the carbonyl group, reduces the nucleophilicity of the amide nitrogen and the electrophilicity of the carbonyl carbon. masterorganicchemistry.com Hydrolysis of the amide bond is possible but typically requires harsh conditions such as strong acid or base and elevated temperatures. libretexts.org

Intramolecular interactions, particularly hydrogen bonding between the terminal amine and hydroxyl groups, or involving the amide group, may play a significant role in the molecule's conformational preferences and could modulate the reactivity of the individual functional groups. nih.govnih.gov For instance, an intramolecular hydrogen bond between the terminal -NH2 and -OH groups could influence the availability of their respective lone pairs for external reactions.

The relative reactivity of the functional groups is a critical factor in determining the selectivity of reactions involving this compound. The primary amine is generally the most nucleophilic and basic site, suggesting that reactions with electrophiles will preferentially occur at this position. msu.edulibretexts.org

Interactive Data Table: Predicted Reactivity of Functional Groups in this compound

Functional GroupPredicted ReactivityPotential ReactionsFactors Influencing Reactivity
Primary Amine (-NH₂)HighAcid-base reactions, Alkylation, Acylation, Nucleophilic additionBasicity, Nucleophilicity, Steric hindrance
Primary Alcohol (-OH)ModerateOxidation, Esterification, EtherificationNucleophilicity, Acidity of the hydroxyl proton
Secondary Amide (-CONH-)LowHydrolysis (under harsh conditions)Resonance stabilization

Detailed Research Findings

While specific mechanistic studies on this compound are not extensively documented in publicly available literature, the reactivity of each of its functional groups is well-established in organic chemistry.

The primary amine's reactivity is characteristic of a simple primary alkylamine. It readily forms ammonium (B1175870) salts with acids. quora.com In reactions with alkyl halides, the amine is expected to undergo N-alkylation. msu.edu However, due to the presence of two N-H bonds, polyalkylation can be a competing process. msu.edu Acylation of the amine with acid chlorides or anhydrides is also a highly favorable reaction, leading to the formation of a new amide bond. libretexts.org

The primary alcohol's reactivity is typical of a long-chain primary alcohol. It can be oxidized to an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. Esterification with carboxylic acids or their derivatives, and etherification, for instance via the Williamson ether synthesis after deprotonation, are also characteristic reactions. wordpress.com

The secondary amide bond is known for its stability. nih.gov Its hydrolysis requires forcing conditions, such as prolonged heating in the presence of strong acids or bases, and would lead to the cleavage of the molecule into 6-aminohexanoic acid and 1,6-diaminohexane. libretexts.org Reduction of the amide, for example with lithium aluminum hydride, would yield a diamine, specifically N1-(6-aminohexyl)hexane-1,6-diamine. libretexts.org

Interactive Data Table: Comparison of Related Functional Group Properties

PropertyPrimary Amine (e.g., hexylamine)Primary Alcohol (e.g., hexanol)Secondary Amide (e.g., N-methylacetamide)
pKa of Conjugate Acid~10.6~ -2~ -0.5
NucleophilicityHighModerateLow
Acidity (pKa)~35~16~17
Key ReactivityNucleophilic substitution, additionOxidation, nucleophilic substitutionHydrolysis, reduction

The significant difference in the pKa of the conjugate acids of the amine and the alcohol highlights the much greater basicity of the amine group. msu.edulibretexts.org This suggests that in a competition for a proton, the amine will be protonated preferentially. Similarly, the higher nucleophilicity of the amine compared to the alcohol indicates that it will be the more likely site of attack for most electrophiles. msu.edulibretexts.org The amide nitrogen is significantly less basic and nucleophilic due to resonance. masterorganicchemistry.com

Comparative Analysis and Structure Activity Relationship Studies

Comparison with Structurally Similar Amide and Hydroxamic Acid Derivatives

The functionality of N-(6-Aminohexyl)-6-hydroxyhexanamide can be benchmarked against other amides and hydroxamic acids. While direct comparative studies on this specific molecule are not extensively documented in publicly available literature, we can infer its potential behavior by examining related compounds.

Amide derivatives are integral to numerous biologically active compounds, including peptides and pharmaceuticals. nih.gov The amide bond in this compound provides a stable, planar linkage that can participate in hydrogen bonding, a critical interaction in biological systems. For instance, in a study of 6-hydroxy-7-methoxychroman-2-carboxylic acid N-substituted phenylamides, the nature of the substituent on the amide's phenyl ring significantly influenced their inhibitory activity against nuclear factor-kappaB. nih.gov This highlights the principle that modifications to the groups attached to the amide nitrogen can dramatically alter biological efficacy.

In comparison to a simple amide like N-hexylhexanamide, the presence of the terminal amino and hydroxyl groups in this compound introduces greater polarity and potential for a wider range of intermolecular interactions. The primary amine can act as a hydrogen bond donor and a nucleophile, while the hydroxyl group can also participate in hydrogen bonding.

Hydroxamic acids, characterized by the -C(=O)N(OH)- functional group, are well-known for their potent metal-chelating properties and as inhibitors of enzymes like histone deacetylases (HDACs). nih.gov For example, a series of N-hydroxycinnamamide derivatives have been synthesized and shown to be potent HDAC inhibitors, with their efficacy attributed to the hydroxamic acid moiety chelating the zinc ion in the enzyme's active site. nih.gov While this compound is not a hydroxamic acid itself, a closely related compound, 6-amino-N-hydroxyhexanamide, which incorporates the hydroxamic acid functional group, has been utilized in the synthesis of chelating resins for the adsorption of heavy metal ions. nih.gov This suggests that the core carbon skeleton of this compound is amenable to the inclusion of a hydroxamic acid function, which would likely confer strong metal-chelating abilities.

A direct structural analogue, 6-(6-aminohexanamido)hexanoic acid, shares the same carbon backbone but possesses a carboxylic acid instead of a terminal hydroxyl group. ru.nl This seemingly minor change significantly alters the compound's properties, making it a di-amino acid with different potential applications, likely in the synthesis of polyamides or as a linker molecule in biochemistry.

Table 1: Comparison of Functional Groups and Potential Properties

Compound NameKey Functional GroupsPotential Properties/Applications
This compoundPrimary Amine, Secondary Amide, HydroxylHydrogen bonding, potential for further functionalization, monomer for polymerization.
N-hexylhexanamideSecondary AmideLipophilic, lacks the reactive functional groups of the target compound.
6-amino-N-hydroxyhexanamidePrimary Amine, Hydroxamic AcidStrong metal chelation, enzyme inhibition. nih.gov
6-(6-aminohexanamido)hexanoic acidPrimary Amine, Secondary Amide, Carboxylic AcidMonomer for polyamides, biochemical linker. ru.nl
N-(6-Aminohexyl)methacrylamide HydrochloridePrimary Amine (as hydrochloride), Amide, AlkenePolymerizable monomer for peptide synthesis and biomaterials. nbinno.com

Influence of Molecular Architecture on Performance in Specific Applications

The specific arrangement of functional groups in this compound dictates its potential utility. The linear C6 chains provide flexibility, while the terminal functional groups offer sites for chemical reactivity and intermolecular interactions.

In the context of material science, the bifunctional nature of this compound, with a primary amine at one end and a hydroxyl group at the other, makes it a potential A-B type monomer for the synthesis of poly(ester-amide)s or poly(ether-amide)s through condensation polymerization. The properties of the resulting polymer, such as its thermal stability, mechanical strength, and biodegradability, would be directly influenced by the molecular architecture of this monomer.

For biological applications, the structure-activity relationship is paramount. While specific studies on this compound are scarce, we can draw parallels from related research. For instance, in the development of HDAC inhibitors, the general structure consists of a zinc-binding group (like hydroxamic acid), a linker (like a hexyl chain), and a cap group that interacts with the protein surface. nih.gov The molecular architecture of this compound provides a scaffold that could be readily modified to fit this pharmacophore model. The terminal amine could be functionalized to serve as a cap group, and the hydroxyl-bearing end could potentially be oxidized to a carboxylic acid and then converted to a hydroxamic acid to act as the zinc-binding group.

The presence of both a primary amine and a hydroxyl group also suggests potential as a cross-linking agent or a surface modification agent. For example, it could be used to functionalize surfaces of biomaterials to improve biocompatibility or to attach other molecules of interest. The length of the hexyl chains would influence the spacing and flexibility of such linkages.

Table 2: Potential Applications Based on Molecular Architecture

Structural FeatureInfluence on PerformancePotential Application
Terminal Primary Amine and Hydroxyl GroupBifunctionality allows for step-growth polymerization.Monomer for the synthesis of specialty polymers like poly(ester-amide)s.
Linear C6 Alkyl ChainsProvides flexibility and a defined length.Spacer or linker in drug delivery systems or bioconjugation.
Amide LinkagePlanar structure capable of hydrogen bonding.Contributes to the secondary structure and stability of polymers or self-assembled monolayers.
Overall Polarity (from -NH2, -OH, and -C=O)Influences solubility and interaction with polar substrates.Surface modification of hydrophilic materials; potential for use in aqueous-based systems.

Emerging Research Directions and Future Perspectives

Potential Applications in Supramolecular Chemistry and Self-Assembly

The molecular architecture of N-(6-Aminohexyl)-6-hydroxyhexanamide inherently contains the necessary functionalities for directed self-assembly into complex supramolecular structures. The amide group, with its hydrogen bond donor (N-H) and acceptor (C=O) sites, is a well-established motif for forming predictable one-dimensional and two-dimensional networks. rsc.orgrsc.org The presence of a terminal primary amine and a hydroxyl group further enhances its capacity for forming intricate hydrogen-bonded assemblies. nih.govlibretexts.orgkhanacademy.org

The self-assembly of such molecules can lead to the formation of various nano-objects, including nanofibers, nanotubes, and vesicles, which have a wide range of potential applications in nanotechnology and materials science. nih.gov The ability to control the self-assembly process by modifying the molecular structure or the environmental conditions is a key area of future research.

Advanced Material Design Based on this compound

The functional groups present in this compound make it an excellent candidate for the development of advanced functional materials. A significant area of emerging research is its application, or that of its close derivatives, in the creation of materials for environmental remediation.

For instance, a related compound, 6-amino-N-hydroxyhexanamide (6-AHHA), has been successfully grafted onto resins to create novel chelating materials with a high affinity for heavy metal ions. nih.gov In one study, a D851-6-AHHA resin was synthesized and demonstrated remarkable effectiveness in adsorbing chromium (Cr(III)) and lead (Pb(II)) ions from aqueous solutions. nih.gov The proposed mechanism involves the formation of stable ring structures between the functional groups on the resin and the metal ions. nih.gov The key functional groups responsible for this chelation are the hydroxamic acid group (-C(=O)NHOH), the amide group (-C(=O)NH-), and unreacted carboxyl groups from the base resin. nih.gov

Adsorption Properties of a 6-AHHA Modified Resin
Metal IonAdsorption EffectivenessKey Interacting Groups
Cr(III)High-C(=O)NHOH, -C(=O)NH-, -CH2N-(CH2COOH)2
Pb(II)High

The presence of the primary amine group in this compound offers a reactive handle for covalent attachment to various substrates, including polymers and inorganic surfaces. cfsilicones.comresearchgate.net This allows for the surface modification of materials to impart new functionalities, such as improved biocompatibility, altered surface energy, or the ability to bind specific molecules.

Future Directions in Chemical Synthesis and Functional Material Development

The future development of materials based on this compound will likely focus on several key areas. The synthesis of this compound and its derivatives with tailored properties will be a primary focus. This could involve modifying the length of the alkyl chains, introducing different functional groups, or creating oligomers and polymers.

A promising avenue is the development of novel hierarchical materials through a combination of covalent synthesis and supramolecular self-assembly. rsc.org For example, polymers incorporating the this compound moiety could be designed to self-assemble into highly ordered structures, creating materials with anisotropic properties suitable for applications in optics, electronics, or as specialized membranes.

Furthermore, the exploration of this molecule in the context of "smart" or responsive materials holds significant potential. The pH-sensitive nature of the amino group and the potential for the hydrogen bonding network to be disrupted by temperature or solvent changes could be harnessed to create materials that change their properties on demand.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(6-Aminohexyl)-6-hydroxyhexanamide in laboratory settings?

  • Methodology : The compound can be synthesized via carbodiimide-mediated coupling between 6-aminohexylamine and 6-hydroxyhexanoic acid. For example, EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) can activate the carboxylic acid group for amide bond formation. Post-reaction purification typically involves column chromatography or recrystallization to remove unreacted starting materials and byproducts .
  • Validation : Monitor reaction progress using TLC (thin-layer chromatography) with ninhydrin staining for free amine detection.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to verify backbone structure. For example, the hydroxyl proton (6-hydroxy group) appears as a broad singlet near δ 1.5–2.0 ppm, while the amide proton resonates around δ 6.8–7.2 ppm .
  • HPLC-MS : Confirm molecular weight via electrospray ionization (ESI-MS) and assess purity (>95%) using reverse-phase HPLC with UV detection at 220 nm .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methods :

  • Liquid-Liquid Extraction : Separate polar byproducts using dichloromethane/water partitioning.
  • Size-Exclusion Chromatography : Ideal for removing unreacted diamine monomers.
  • Crystallization : Optimize solvent systems (e.g., ethanol/water mixtures) to yield high-purity crystals .

Advanced Research Questions

Q. How does this compound interact with transition metals in sensor applications?

  • Mechanistic Insight : The primary amine and hydroxyl groups act as coordination sites for metals like osmium(II). For example, in optical oxygen sensors, the compound forms stable complexes with osmium polypyridyl derivatives, enabling ratiometric fluorescence quenching in hypoxic environments. This requires precise stoichiometric control during ligand-metal assembly .
  • Experimental Design : Use UV-Vis spectroscopy (λ = 450–600 nm) to monitor metal-ligand charge transfer bands and confirm binding constants via Benesi-Hildebrand analysis .

Q. What analytical challenges arise when characterizing this compound's amphiphilic nature?

  • Key Issues :

  • Solubility Discrepancies : Hydrophilic hydroxyl/amine groups vs. hydrophobic hexanamide chain create micellar aggregation in aqueous solutions, complicating dynamic light scattering (DLS) or fluorescence polarization measurements.
  • Mitigation : Use surfactants (e.g., Tween-20) to stabilize monomeric forms or employ cryo-TEM for direct visualization of aggregates .

Q. How does the compound's dual functionality influence its application in polymer science?

  • Functional Utility :

  • Cross-Linking Agent : The amine group reacts with epoxides or acrylates, while the hydroxyl group participates in hydrogen-bonding networks, enhancing mechanical strength in hydrogels.
  • Case Study : In polyurethane foams, it improves elasticity by forming interchain H-bonds, validated via tensile testing and FT-IR analysis of urethane linkages .

Q. How can contradictory data on this compound's stability under acidic conditions be resolved?

  • Contradictory Evidence : Some studies report hydrolysis of the amide bond at pH < 3, while others note stability.
  • Resolution Strategy :

  • Kinetic Studies : Conduct pH-dependent degradation assays (HPLC monitoring) to identify critical pH thresholds.
  • Protective Groups : Temporarily protect the amine with tert-butoxycarbonyl (Boc) groups during acidic processing .

Methodological Best Practices

Q. What precautions are critical when handling this compound in biological assays?

  • Safety Protocols :

  • Use PPE (gloves, goggles) due to potential skin/eye irritation (see SDS data for related compounds) .
  • Avoid aqueous storage at room temperature; freeze aliquots at -20°C to prevent microbial degradation .

Q. How to design experiments assessing the compound's cytotoxicity in mammalian cell lines?

  • Protocol :

  • Dose-Response Curves : Test concentrations from 1 µM to 1 mM in DMEM medium over 24–72 hours.
  • Endpoints : Measure viability via MTT assay and apoptosis via Annexin V/PI staining. Include controls for osmolarity (due to amine group ionic effects) .

Tables for Quick Reference

Property Value/Technique Reference
Molecular Weight216.3 g/mol (calculated)
Key NMR Peaks (1H^{1}\text{H})δ 1.5–2.0 (OH), δ 6.8–7.2 (CONH)
Purity AssessmentReverse-phase HPLC (>95%)
StabilityStable at -20°C (lyophilized)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.